1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea-d11
Description
Properties
IUPAC Name |
1-[2-(4-sulfamoylphenyl)ethyl]-3-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c16-22(20,21)14-8-6-12(7-9-14)10-11-17-15(19)18-13-4-2-1-3-5-13/h6-9,13H,1-5,10-11H2,(H2,16,20,21)(H2,17,18,19)/i1D2,2D2,3D2,4D2,5D2,13D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMGDPRCIUIRNT-AWJQIPIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])NC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)([2H])[2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The synthesis proceeds via the formation of a urea linkage (-NH-C(=O)-NH-):
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Deuterated cyclohexylamine (cyclohexylamine-d11) acts as the nucleophile, attacking the electrophilic carbon of the isocyanate group in p-sulfamoylphenethyl isocyanate .
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The intermediate undergoes proton transfer, followed by elimination of a proton to form the urea bond.
Chemical Equation:
Key Reagents and Conditions
| Component | Specification | Role |
|---|---|---|
| Cyclohexylamine-d11 | ≥98% isotopic purity (11 deuterium atoms on cyclohexyl ring) | Deuterium source |
| p-Sulfamoylphenethyl isocyanate | Synthesized from p-sulfamoylphenethylamine via phosgene/triphosgene reaction | Electrophilic reactant |
| Solvent | Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) | Reaction medium |
| Temperature | 0–25°C under inert atmosphere (N₂/Ar) | Controlled kinetics |
| Purification | Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization | Isolation of pure product |
Yield: While exact yields are proprietary, analogous urea syntheses typically achieve 60–85% efficiency under optimized conditions.
Synthesis of p-Sulfamoylphenethyl Isocyanate
The isocyanate precursor is synthesized in a two-step process:
Step 1: Preparation of p-Sulfamoylphenethylamine
Step 2: Conversion to Isocyanate
p-Sulfamoylphenethylamine is treated with triphosgene (a safer alternative to phosgene) in anhydrous DCM:
Key Considerations :
-
Strict moisture control to prevent hydrolysis of the isocyanate.
Deuterium Incorporation Strategies
The deuterium atoms are introduced via cyclohexylamine-d11 , which is synthesized through:
Deuterium Exchange Reactions
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Catalytic H/D Exchange : Cyclohexylamine is refluxed with D₂O in the presence of palladium or platinum catalysts, enabling H/D substitution at all 11 positions on the cyclohexyl ring.
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Isotopic Labeling Cost : High-purity d11 labeling increases production costs by ~30–50% compared to non-deuterated analogs.
Purification and Characterization
Chromatographic Techniques
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HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (70:30 to 90:10) resolve the product from unreacted starting materials.
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Mass Spectrometry (MS) : Confirms molecular ion peaks at m/z 336.49 (M+H⁺) and deuterium distribution.
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NMR : ¹H NMR shows absence of proton signals in the cyclohexyl region (δ 1.0–2.5 ppm), confirming deuterium incorporation.
Industrial-Scale Production Challenges
| Challenge | Mitigation Strategy |
|---|---|
| Isocyanate instability | On-site synthesis and immediate use |
| Deuterium cost | Bulk purchasing of cyclohexylamine-d11 |
| Regulatory compliance | Adherence to ICH Q3A/B guidelines for impurities |
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea-d11 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea-d11 has several applications in scientific research:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic studies to trace pathways and interactions.
Medicine: Utilized in the study of drug metabolism and pharmacokinetics.
Industry: Applied in the development of stable isotope-labeled standards for environmental and clinical diagnostics
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea-d11 is primarily related to its role as a labeled analogue. It does not exert a pharmacological effect by itself but is used to trace and study the behavior of its non-deuterated counterpart in biological systems. The molecular targets and pathways involved are those associated with the parent compound, 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea .
Comparison with Similar Compounds
Comparison with Structurally Similar Urea Derivatives
The following table highlights key structural analogs and their properties:
Key Observations:
- Substituent Effects : The p-sulfamoylphenethyl group in the target compound enhances polarity compared to analogs with fluorophenyl or hydroxyphenyl groups, influencing solubility and receptor binding .
- Deuterated vs. Non-Deuterated: The deuterated form exhibits identical chemical reactivity to its non-deuterated counterpart but provides distinct isotopic signatures for analytical detection .
Comparison with Carbodiimide Reagents
Pharmacological and Industrial Context
- Glipizide Association: The non-deuterated form is a known impurity in Glipizide (a sulfonylurea antidiabetic drug), necessitating strict quality control during synthesis .
- Nitrosoureas Contrast : Nitrosoureas like 1-methyl-1-nitrosourea () exhibit alkylating properties and blood-brain barrier penetration, unlike the target compound, which lacks therapeutic activity .
- Synthetic Utility : Carbodiimide reagents (e.g., CMC) are critical in modifying polysaccharides and nucleic acids, whereas the target compound’s deuterated form supports analytical workflows .
Biological Activity
1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea-d11 is a deuterated derivative of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea, which is recognized as an impurity of the antidiabetic drug Glipizide. This compound has gained attention in pharmacological research due to its potential biological activities and implications in drug metabolism and efficacy.
- Chemical Name: 4-(2-(3-(Cyclohexyl-d11)ureido)ethyl)benzenesulfonamide
- CAS Number: 1794979-66-0
- Molecular Formula: C15H12D11N3O3S
- Molecular Weight: 336.5 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. As an analog of Glipizide, it may exhibit similar mechanisms, including:
- Inhibition of Sulfonylurea Receptors: This compound potentially acts on ATP-sensitive potassium channels in pancreatic beta cells, leading to increased insulin secretion.
- Modulation of Enzymatic Activity: It may influence the activity of enzymes involved in glucose metabolism, thus impacting blood sugar levels.
Biological Activity
Research indicates that compounds similar to this compound can exhibit several biological activities:
In Vitro Studies
A study examining the effects of sulfonamide derivatives on pancreatic beta cells demonstrated that these compounds could significantly enhance insulin release under glucose-stimulated conditions. The findings suggest that modifications in the urea structure can lead to variations in biological activity.
Pharmacokinetics
The incorporation of deuterium in the molecular structure allows for improved tracking and understanding of metabolic pathways. Preliminary pharmacokinetic studies indicate that deuterated compounds often exhibit altered absorption and distribution properties compared to their non-deuterated counterparts.
Comparative Analysis Table
| Property | This compound | Glipizide |
|---|---|---|
| CAS Number | 1794979-66-0 | 6046-77-9 |
| Molecular Weight | 336.5 g/mol | 494.6 g/mol |
| Mechanism of Action | KATP channel modulation | KATP channel modulation |
| Antidiabetic Activity | Yes | Yes |
| Anti-inflammatory Activity | Potential | Limited |
| Cytotoxicity | Limited data | Yes (in specific studies) |
Q & A
Q. What are the key considerations for synthesizing 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea-d11 with isotopic purity?
Methodological Answer:
- Use deuterated precursors (e.g., cyclohexane-d12) and validate isotopic incorporation via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
- Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize proton exchange, which could reduce isotopic purity. Cross-reference synthetic protocols with deuterated urea derivatives in similar frameworks .
- Employ column chromatography or recrystallization to isolate the product, ensuring purity ≥98% as confirmed by HPLC .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer:
- Combine spectroscopic techniques: ¹H/¹³C NMR to confirm absence of non-deuterated protons and high-resolution MS for exact mass verification.
- Use FT-IR to identify functional groups (e.g., urea C=O stretch at ~1640 cm⁻¹, sulfonamide S=O at ~1150 cm⁻¹).
- Cross-validate results with computational simulations (e.g., density functional theory for vibrational frequencies) .
Q. What experimental parameters influence the stability of this compound in aqueous buffers?
Methodological Answer:
- Conduct accelerated stability studies under varying pH (2–12), temperature (4–40°C), and light exposure.
- Monitor degradation via UV-Vis spectroscopy (λmax for urea derivatives typically 220–280 nm) and LC-MS to identify breakdown products.
- Apply Arrhenius kinetics to predict shelf-life under standard storage conditions .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
Methodological Answer:
- Use molecular dynamics simulations to study binding affinity to target proteins (e.g., carbonic anhydrase isoforms) and deuterium’s impact on hydrogen bonding.
- Apply QSAR models to predict logP, solubility, and metabolic stability. Validate predictions with in vitro assays (e.g., microsomal stability tests).
- Integrate COMSOL Multiphysics for simulating diffusion across biological membranes .
Q. What strategies resolve contradictions in bioactivity data for deuterated vs. non-deuterated analogs?
Methodological Answer:
- Perform dose-response assays under standardized conditions (e.g., fixed cell lines, enzyme concentrations) to isolate isotopic effects.
- Analyze kinetic isotope effects (KIE) using stopped-flow spectroscopy or isothermal titration calorimetry to quantify deuterium’s impact on reaction rates.
- Use meta-analysis to compare datasets across studies, adjusting for variables like solvent choice or assay sensitivity .
Q. How can factorial design improve reaction yield and selectivity for deuterated derivatives?
Methodological Answer:
- Implement a 2³ factorial design to test variables: catalyst loading (5–15 mol%), temperature (60–100°C), and solvent polarity (THF vs. DMF).
- Analyze interactions using ANOVA and response surface methodology (RSM) to identify optimal conditions.
- Validate robustness via three independent replicates and compare with Monte Carlo simulations for uncertainty quantification .
Q. What methodologies ensure reproducibility in cross-laboratory studies of this compound?
Methodological Answer:
- Standardize protocols using ICH Q2(R1) guidelines for analytical validation (e.g., linearity, precision).
- Share raw datasets (NMR spectra, chromatograms) via open-access platforms with metadata annotations (e.g., temperature gradients, instrument calibration dates).
- Conduct round-robin tests across labs to identify and mitigate systematic errors .
Data Management and Validation
Q. How should researchers handle conflicting spectral data for structural elucidation?
Methodological Answer:
- Apply multivariate analysis (e.g., PCA) to compare NMR/MS datasets and identify outliers.
- Cross-check with X-ray crystallography (if crystalline) or 2D-NMR techniques (e.g., HSQC, HMBC) to resolve ambiguities in connectivity.
- Use Bayesian statistics to assign confidence intervals to disputed assignments .
Q. What role do AI-driven tools play in predicting synthetic pathways for deuterated analogs?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
